Gigantetrocin

Description

Properties

CAS No. |

134955-48-9 |

|---|---|

Molecular Formula |

C35H64O7 |

Molecular Weight |

596.9 g/mol |

IUPAC Name |

(2S)-4-[(2R)-2-hydroxy-7-[(2S,5S)-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(37)32(38)22-23-33(39)34-24-21-30(42-34)19-16-14-15-18-29(36)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

VFRBLIGIRLWBKM-DILKLTJASA-N |

Isomeric SMILES |

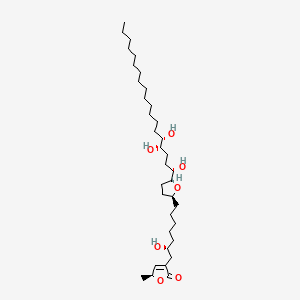

CCCCCCCCCCCCCC[C@@H]([C@H](CC[C@@H]([C@@H]1CC[C@@H](O1)CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gigantetrocin: A Technical Guide to its Discovery, Isolation, and Characterization from Goniothalamus giganteus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gigantetrocin, a monotetrahydrofuran Annonaceous acetogenin, stands as a significant bioactive compound isolated from the bark of Goniothalamus giganteus. Its discovery was heralded by its potent and selective cytotoxicity against a range of human tumor cell lines. This technical guide provides an in-depth overview of the discovery, bioactivity-guided isolation, and structural elucidation of this compound. It details the experimental protocols employed, presents quantitative data in a structured format, and illustrates the key experimental workflows and its proposed mechanism of action through signaling pathway diagrams. This document serves as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development, offering a foundational understanding of this compound as a potential anticancer agent.

Discovery and Bioactivity

This compound was first reported as a novel bioactive monotetrahydrofuran acetogenin featuring vicinal hydroxyls.[1] Its discovery was the result of a bioactivity-guided fractionation of an ethanolic extract of the stem bark of Goniothalamus giganteus.[2] The primary bioassay used to direct this isolation was the brine shrimp lethality test (BSLT), a simple, rapid, and convenient assay for screening cytotoxic compounds.[3][4] this compound demonstrated significant toxicity to brine shrimp, indicating its potential for potent biological activity.[2]

Subsequent in vitro studies revealed that this compound possesses significant and selective cytotoxicity against various human tumor cell lines.[2] This promising bioactivity has established this compound as a compound of interest for further investigation in the development of novel anticancer therapeutics.

Experimental Protocols

Bioassay for Fractionation Guidance: Brine Shrimp Lethality Test

The isolation of this compound was guided by the brine shrimp lethality test, a general bioassay indicative of cytotoxicity.[3]

Protocol:

-

Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in a shallow rectangular dish filled with artificial seawater (3.8% w/v marine salt in distilled water). One side of the dish is covered to keep it dark, and the eggs are sprinkled into this darkened side. The other side is illuminated. After 24-48 hours, the phototactic nauplii (larvae) swim towards the light and are collected with a pipette.[1]

-

Preparation of Test Samples: Samples of the plant extract fractions are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to achieve a series of concentrations (e.g., 1000, 100, 10, 1 µg/mL).[1]

-

Assay Procedure: Ten to fifteen nauplii are transferred into vials containing 5 mL of the test solution at each concentration. Each concentration is tested in triplicate. A control group with the solvent and artificial seawater is also included.[5]

-

Data Collection and Analysis: After 24 hours, the number of surviving nauplii is counted. The data is analyzed to determine the concentration at which 50% of the nauplii are killed (LC50 value). Fractions with high lethality (low LC50 values) are selected for further purification.[6]

Isolation and Purification of this compound

The following is a generalized procedure based on common practices for acetogenin isolation from Goniothalamus giganteus.[3][7][8]

Workflow Diagram:

Caption: Bioactivity-guided isolation workflow for this compound.

Detailed Steps:

-

Extraction: The dried and powdered bark of Goniothalamus giganteus is extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.[7]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The bioactivity of each fraction is monitored using the brine shrimp lethality test. The most active fraction, typically the chloroform-soluble portion, is selected for further separation.[7]

-

Column Chromatography:

-

Silica Gel Chromatography: The active chloroform fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, commonly a mixture of hexane and ethyl acetate with increasing polarity. Fractions are collected and tested for bioactivity.

-

Sephadex LH-20 Chromatography: Active fractions from the silica gel column are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reverse-phase HPLC on a C18 column, using a mobile phase such as a methanol-water gradient, to yield pure this compound.[7]

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to establish the carbon skeleton and the relative stereochemistry. These include:

-

¹H NMR: To identify the types and connectivity of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

-

Cytotoxicity Assays

The cytotoxic activity of this compound is evaluated against human cancer cell lines using in vitro assays.[12][13][14]

Protocol (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast adenocarcinoma, HT-29 colon adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The concentration of the compound that causes a 50% reduction in cell viability (ED50 or IC50) is determined by plotting a dose-response curve.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C35H64O7 | [2] |

| Molecular Weight | 596.89 g/mol | [2] |

| Appearance | White wax | [2] |

Spectroscopic Data

¹H and ¹³C NMR Data for this compound (in CDCl₃)

Detailed NMR data, including chemical shifts (δ) and coupling constants (J), are typically found in the primary literature and are crucial for structural confirmation.

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |

| 1 | 174.6 | - |

| 2 | 70.3 | 5.0 (q, 6.8) |

| 3 | 33.6 | 2.5 (m) |

| 4 | 74.1 | 3.8 (m) |

| ... | ... | ... |

| 34 | 14.1 | 0.9 (t, 6.5) |

| 35 | 131.1 | 7.0 (s) |

(Note: This is a representative partial table. For complete and accurate data, refer to the original publication by Fang et al., 1991)[15][16]

Cytotoxicity Data

ED50 Values of this compound against Human Tumor Cell Lines

| Cell Line | Cancer Type | ED50 (µg/mL) | Reference |

| A-549 | Lung Carcinoma | 2.1 x 10⁻² | [2] |

| MCF-7 | Breast Adenocarcinoma | 6.0 x 10⁻⁸ | [2] |

| HT-29 | Colon Adenocarcinoma | 1.5 x 10⁻⁵ | [2] |

Mechanism of Action: Signaling Pathway

Annonaceous acetogenins, including this compound, are potent inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[17][18][19] This inhibition disrupts the primary site of ATP production, leading to a severe depletion of cellular ATP levels, particularly in highly metabolic cancer cells. The resulting energy crisis triggers a cascade of events culminating in apoptosis (programmed cell death).

The proposed signaling pathway for acetogenin-induced apoptosis is as follows:

Caption: Proposed signaling pathway of this compound-induced apoptosis.

The inhibition of Complex I by this compound leads to a decrease in the proton motive force across the inner mitochondrial membrane, resulting in reduced ATP synthesis. This also leads to an increase in the production of reactive oxygen species (ROS). Both ATP depletion and increased ROS can modulate the expression and function of the Bcl-2 family of proteins, which are key regulators of apoptosis.[20][21][22][23][24] This leads to a shift in the balance towards pro-apoptotic proteins (e.g., Bax), which promote mitochondrial outer membrane permeabilization (MOMP). MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Conclusion

This compound, isolated from Goniothalamus giganteus, represents a potent cytotoxic agent with significant potential for development as an anticancer drug. Its mechanism of action, centered on the inhibition of mitochondrial Complex I, provides a clear rationale for its selective toxicity towards cancer cells. The detailed protocols for its isolation and characterization, along with the compiled quantitative data, offer a valuable resource for researchers aiming to further investigate this compound and other related Annonaceous acetogenins. Future studies may focus on optimizing its synthesis, exploring its in vivo efficacy and safety, and further elucidating the specific molecular interactions within its target pathway to enhance its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Goniothalamicin and annonacin: bioactive acetogenins from Goniothalamus giganteus (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gigantetronenin and gigantrionenin: novel cytotoxic acetogenins from Goniothalamus giganteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brine Shrimp Lethality Assay of the Aqueous and Ethanolic Extracts of the Selected Species of Medicinal Plants [mdpi.com]

- 6. isca.me [isca.me]

- 7. kysu.edu [kysu.edu]

- 8. Mono-tetrahydrofuran acetogenins from Goniothalamus giganteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Data-Independent Methodology for the Structural Characterization of Microcystins and Anabaenopeptins Leading to the Identification of Four New Congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the Components and Metabolites of Achyranthes Bidentata in the Plasma and Brain Tissue of Rats Based on Ultrahigh Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UHPLC–HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Profiling of Commercial Enocianina and Evaluation of Their Antioxidant and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jnsbm.org [jnsbm.org]

- 13. researchgate.net [researchgate.net]

- 14. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Selective action of acetogenin mitochondrial complex I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 23. Essential roles of the Bcl-2 family of proteins in caspase-2-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Annonaceous Acetogenins: A Technical Guide to Their Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Annonaceous acetogenins (AAs) represent a promising class of natural products with potent cytotoxic and antitumor properties. These long-chain fatty acid derivatives, primarily isolated from the Annonaceae family of plants, exert their primary anticancer effect through the potent inhibition of the mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This action disrupts the electron transport chain, leading to a cascade of events including ATP depletion, induction of apoptosis, and cell cycle arrest in cancer cells. This technical guide provides an in-depth overview of the mechanisms of action of AAs, detailed experimental protocols for their evaluation, a compilation of their in vitro and in vivo anticancer activities, and a discussion of their therapeutic potential.

Mechanism of Action: Targeting the Powerhouse of Cancer Cells

The principal mechanism underlying the anticancer activity of Annonaceous acetogenins is their potent and selective inhibition of Complex I of the mitochondrial respiratory chain.[1][2][3] This inhibition is a critical blow to cancer cells, which often exhibit a high metabolic rate and increased reliance on glycolysis and oxidative phosphorylation (the Warburg effect).

1.1. Inhibition of Mitochondrial Complex I

Annonaceous acetogenins are among the most potent inhibitors of mitochondrial Complex I.[2] Their lipophilic nature allows them to readily cross cellular and mitochondrial membranes. They bind to the catalytic site of Complex I, blocking the transfer of electrons from NADH to ubiquinone.[2] This disruption of the electron transport chain has several key consequences:

-

ATP Depletion: The blockade of electron flow halts the process of oxidative phosphorylation, leading to a significant decrease in intracellular ATP levels.[4][5] This energy crisis is particularly detrimental to cancer cells, which have high energy demands for rapid proliferation and other malignant processes.

-

Generation of Reactive Oxygen Species (ROS): Inhibition of Complex I can lead to the leakage of electrons and the subsequent production of superoxide radicals and other reactive oxygen species.[6] Elevated ROS levels can induce oxidative stress, damage cellular components, and trigger apoptotic pathways.

1.2. Induction of Apoptosis

The cellular stress induced by Complex I inhibition ultimately converges on the activation of programmed cell death, or apoptosis. Annonaceous acetogenins have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[7][8][9] Key events in this pathway include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The decrease in mitochondrial membrane potential and the increase in ROS contribute to the opening of the mitochondrial permeability transition pore (mPTP).

-

Release of Pro-apoptotic Factors: MOMP leads to the release of cytochrome c and other pro-apoptotic proteins, such as Smac/DIABLO, from the mitochondrial intermembrane space into the cytosol.[8][10]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.[9] This complex activates caspase-9, which in turn activates the executioner caspases, such as caspase-3 and -7.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

1.3. Cell Cycle Arrest

In addition to inducing apoptosis, Annonaceous acetogenins can also cause cell cycle arrest, primarily at the G1 phase.[11] This prevents cancer cells from progressing through the cell cycle and undergoing division. Key molecular players involved in this process include:

-

Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): AAs have been shown to increase the expression of p21(WAF1) and p27(kip1), which are potent inhibitors of cyclin-dependent kinases (CDKs).[11]

-

Downregulation of Cyclins and CDKs: The inhibition of CDK activity leads to the downregulation of cyclins, such as cyclin D1, which are essential for G1 phase progression.[11] The retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, sequestering the E2F transcription factor and blocking the expression of genes required for S phase entry.

Signaling Pathways Modulated by Annonaceous Acetogenins

The anticancer effects of Annonaceous acetogenins are orchestrated through the modulation of several key signaling pathways.

2.1. Mitochondrial Apoptosis Pathway

The central role of mitochondria in the action of AAs is depicted in the following signaling pathway:

Figure 1: Mitochondrial apoptosis pathway induced by Annonaceous acetogenins.

2.2. G1 Cell Cycle Arrest Pathway

The mechanism of G1 phase cell cycle arrest induced by AAs is illustrated below:

Figure 2: G1 cell cycle arrest pathway mediated by Annonaceous acetogenins.

Quantitative Assessment of Anticancer Activity

The cytotoxic and antitumor effects of Annonaceous acetogenins have been quantified in numerous in vitro and in vivo studies.

3.1. In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the in vitro potency of a compound. The following table summarizes the IC50 values of representative Annonaceous acetogenins against various human cancer cell lines.

| Acetogenin | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Annonacin | MCF-7 (Breast) | 0.31 µM | [11] |

| Bullatacin | MCF-7 (Breast) | <10⁻¹² | [12] |

| Bullatacin | A-549 (Lung) | <10⁻¹² | [12] |

| Asimicin | HT-29 (Colon) | 3.3x10⁻¹¹ | [12] |

| Squamocin-O1 | K562 (Leukemia) | 4.0 x 10⁻⁴ | [13] |

| Squamocin-O1 | HLE (Hepatoma) | 3.7 x 10⁻³ | [13] |

| Squamocin-O2 | K562 (Leukemia) | 4.3 x 10⁻⁴ | [13] |

| Squamocin-O2 | HLE (Hepatoma) | 3.5 x 10⁻³ | [13] |

| Annomuricin E | HT-29 (Colon) | 1.62 ± 0.24 | [13] |

| Neoannonin | A-549, K-562, HeLa, MDA-MB | 5.8 - 6.9 | [13] |

3.2. In Vivo Antitumor Efficacy

The antitumor activity of Annonaceous acetogenins has also been demonstrated in preclinical animal models. The following table highlights some of the key findings.

| Acetogenin/Extract | Cancer Model | Dosage | Tumor Growth Inhibition | Reference |

| Bullatacin | H22 hepatoma xenograft | 25 and 50 µg/kg (5 doses) | ~61% | [6] |

| Annosquamin B | H22 hepatoma xenograft | 25, 50, and 100 µg/kg (10 doses) | up to 53.7% | [6] |

| Annosquatin B | H22 hepatoma xenograft | 25, 50, and 100 µg/kg (10 doses) | up to 58.7% | [6] |

| A. squamosa extract | Hepatocellular carcinoma in mice | Not specified | 69.55% | [4] |

| Annonacin | MCF-7 xenograft | Not specified | Decreased tumor size | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of Annonaceous acetogenins.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with Annonaceous acetogenins using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Annonaceous acetogenin (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Annonaceous acetogenin in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the acetogenin) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

4.2. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cells treated with Annonaceous acetogenin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with the Annonaceous acetogenin for the desired time. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

4.3. Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of key proteins involved in the apoptotic pathway by Western blotting.

Materials:

-

Cancer cells treated with Annonaceous acetogenin

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin).

4.4. In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of Annonaceous acetogenins in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Annonaceous acetogenin formulation for in vivo administration

-

Vehicle control

-

Calipers

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Annonaceous acetogenin formulation (e.g., via intraperitoneal, intravenous, or oral route) and the vehicle control according to a predetermined dosing schedule.

-

Tumor and Body Weight Measurement: Measure the tumor volume and body weight of each mouse regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze the body weight data to assess toxicity.

Conclusion and Future Directions

Annonaceous acetogenins have demonstrated significant potential as anticancer agents due to their potent and selective inhibition of mitochondrial Complex I, leading to apoptosis and cell cycle arrest in cancer cells. The in vitro and in vivo data presented in this guide underscore their promise. However, further research is warranted to address challenges such as their bioavailability, potential toxicity, and the development of synthetic analogs with improved pharmacological properties. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the anticancer potential of this fascinating class of natural products and to pave the way for their potential clinical application in the fight against cancer.

References

- 1. Antitumor activity of annonaceous acetogenins in HepS and S180 xenografts bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annonacin, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity and toxicity relationship of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetogenins from Annona muricata as potential inhibitors of antiapoptotic proteins: a molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. glpbio.com [glpbio.com]

- 11. Annonacin induces cell cycle-dependent growth arrest and apoptosis in estrogen receptor-α-related pathways in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. ijcmas.com [ijcmas.com]

Gigantetrocin: A Technical Guide to its Structure, Properties, and Biological Activity

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Gigantetrocin, a member of the Annonaceous acetogenin family, is a bioactive natural product isolated from Goniothalamus giganteus.[1] This class of compounds has garnered significant interest in the scientific community due to its potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the structure elucidation, chemical properties, and proposed mechanism of action of this compound, with a focus on presenting detailed data and experimental methodologies relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a C35 fatty acid derivative characterized by a monotetrahydrofuran ring and a terminal α,β-unsaturated γ-lactone.[1] While extensive experimental data on its physical properties are not widely published, a summary of its known and computed chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C35H64O7 | PubChem[2] |

| Molecular Weight | 596.9 g/mol | PubChem[2] |

| IUPAC Name | (2S)-4-[(2R)-2-hydroxy-7-[(2S,5S)-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one | PubChem[2] |

| CAS Number | 134955-48-9 | PubChem[2] |

| XLogP3 | 8.8 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 5 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 7 | PubChem (Computed)[2] |

| Rotatable Bond Count | 22 | PubChem (Computed)[2] |

| Exact Mass | 596.46520438 Da | PubChem (Computed)[2] |

| Topological Polar Surface Area | 116 Ų | PubChem (Computed)[2] |

| Heavy Atom Count | 42 | PubChem (Computed)[2] |

Structure Elucidation

The structural elucidation of this compound, as with other Annonaceous acetogenins, relies on a combination of spectroscopic techniques and chemical derivatization methods. The following sections outline the typical experimental protocols employed in determining its complex structure.

Experimental Protocols

1. Isolation and Purification:

-

Extraction: The dried and powdered bark of Goniothalamus giganteus is typically extracted with ethanol or methanol at room temperature. The resulting crude extract is then partitioned between solvents of varying polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the components.

-

Chromatography: The bioactive fractions, identified through assays such as the brine shrimp lethality test, are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20, with gradient elution using solvent systems like hexane-ethyl acetate or chloroform-methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., C18 column) with a mobile phase such as methanol-water to yield pure this compound.

2. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Performed to determine the number and types of protons, their chemical environments, and coupling patterns. Key signals for acetogenins include those for the α,β-unsaturated γ-lactone, protons adjacent to hydroxyl groups, and protons on the tetrahydrofuran ring.

-

¹³C NMR: Used to identify the number of carbon atoms and their hybridization (sp³, sp², sp). Characteristic signals correspond to the lactone carbonyl, olefinic carbons, carbons of the THF ring, and carbons bearing hydroxyl groups.

-

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity of protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is used to determine the molecular formula.

-

Electron Impact Mass Spectrometry (EIMS) and Chemical Ionization Mass Spectrometry (CIMS): These techniques provide information on the fragmentation pattern of the molecule, which helps to identify key structural features such as the location of the tetrahydrofuran ring and hydroxyl groups.

-

3. Stereochemical Analysis (Mosher Ester Method):

The absolute configuration of the stereogenic centers, particularly those bearing hydroxyl groups, is a critical aspect of the structure elucidation of acetogenins. The Mosher ester analysis is a widely used NMR-based method for this purpose.

-

Protocol:

-

The purified this compound is divided into two samples.

-

One sample is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in the presence of a base (e.g., pyridine) to form the (S)-MTPA ester.

-

The other sample is reacted with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-MTPA ester.

-

The ¹H NMR spectra of both diastereomeric esters are recorded.

-

The chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage are calculated.

-

A positive Δδ for protons on one side of the chiral center and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration of the hydroxyl-bearing carbon.

-

Logical Workflow for Structure Elucidation

Caption: Workflow for the isolation and structure elucidation of this compound.

Mechanism of Action and Biological Activity

This compound exhibits significant and selective cytotoxicity against human tumor cells.[1] The primary mechanism of action for Annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

Signaling Pathway of Cytotoxicity

Inhibition of mitochondrial Complex I by this compound disrupts the electron flow from NADH to ubiquinone. This has several downstream consequences that contribute to its cytotoxic effects:

-

ATP Depletion: The disruption of the electron transport chain leads to a significant decrease in ATP production, starving the cancer cells of the energy required for their rapid proliferation and survival.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the incomplete reduction of oxygen, resulting in the formation of superoxide radicals and other ROS. Increased ROS levels induce oxidative stress, which can damage cellular components and trigger apoptosis.

-

Induction of Apoptosis: The combination of ATP depletion and oxidative stress can activate the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer agents. Its unique structure and potent biological activity, primarily through the inhibition of mitochondrial Complex I, make it a subject of ongoing research. This guide has provided a detailed overview of its chemical properties, the methodologies used for its structural elucidation, and its mechanism of action. Further research into the synthesis of this compound analogues and a deeper understanding of its interactions with its biological targets will be crucial for translating its therapeutic potential into clinical applications.

References

The Potent Biological Activity of Monotetrahydrofuran Acetogenins: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of monotetrahydrofuran (mono-THF) acetogenins, a class of natural products demonstrating significant potential in cancer research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanism of action, quantitative cytotoxic data, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

Monotetrahydrofuran acetogenins exert their potent biological effects primarily through the inhibition of the mitochondrial NADH-ubiquinone oxidoreductase, also known as Complex I of the electron transport chain.[1][2] This inhibition disrupts the electron flow, leading to a decrease in ATP production, the primary energy currency of the cell.[3] The disruption of cellular energy metabolism is a key factor in the cytotoxic and antitumor activities observed with these compounds.[4][5] The binding of these acetogenins to Complex I is a critical event that triggers a cascade of downstream cellular responses.

Quantitative Assessment of Cytotoxic Activity

The cytotoxic potential of various monotetrahydrofuran acetogenins has been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined through numerous in vitro studies. The following tables summarize the reported IC50 values for several prominent mono-THF acetogenins, providing a comparative view of their efficacy.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Annonacin | HeLa (Cervical Cancer) | < 0.001 | [6] |

| Annonacin | MCF-7 (Breast Cancer) | < 0.001 | [6] |

| Annonacin | A549 (Lung Cancer) | < 0.001 | [6] |

| Annonacin | HepG2 (Liver Cancer) | < 0.001 | [6] |

| Muricin H | Hep G(2) (Liver Cancer) | 1.8 x 10^-2 | [5] |

| Muricin H | 2,2,15 (Liver Cancer) | 4.6 x 10^-5 | [5] |

| cis-Corossolone | Hep G(2) (Liver Cancer) | 2.1 x 10^-1 | [5] |

| cis-Corossolone | 2,2,15 (Liver Cancer) | 3.2 x 10^-2 | [5] |

| Annocatalin | Hep G(2) (Liver Cancer) | 1.2 x 10^-2 | [5] |

| Annocatalin | 2,2,15 (Liver Cancer) | < 10^-5 | [5] |

| Montanacin B | Meth-A (Fibrosarcoma) | 1.4 | [7] |

| Montanacin B | LLC (Lewis Lung Carcinoma) | 2.8 | [7] |

| Montanacin C | Meth-A (Fibrosarcoma) | 1.8 | [7] |

| Montanacin C | LLC (Lewis Lung Carcinoma) | 3.5 | [7] |

| Gigantetrocin A | Meth-A (Fibrosarcoma) | 0.9 | [7] |

| This compound A | LLC (Lewis Lung Carcinoma) | 1.2 | [7] |

| This compound B | Meth-A (Fibrosarcoma) | 1.1 | [7] |

| This compound B | LLC (Lewis Lung Carcinoma) | 1.6 | [7] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in phosphate-buffered saline [PBS])

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Test compounds (monotetrahydrofuran acetogenins)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, treat the cells with various concentrations of the monotetrahydrofuran acetogenins. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Mitochondrial Complex I Activity Assay

This assay measures the activity of NADH:ubiquinone oxidoreductase (Complex I) in isolated mitochondria. The assay is based on monitoring the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+.

Materials:

-

Isolated mitochondria from a suitable source (e.g., bovine heart or cultured cells)

-

Assay buffer (e.g., potassium phosphate buffer with magnesium chloride)

-

NADH solution

-

Ubiquinone (Coenzyme Q1) or a suitable analog (e.g., decylubiquinone)

-

Rotenone (a specific Complex I inhibitor)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from the chosen source using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the mitochondrial suspension.

-

Background Measurement: Measure the baseline absorbance at 340 nm.

-

Initiation of Reaction: Add NADH to the cuvette to initiate the reaction.

-

Monitoring Absorbance: Record the decrease in absorbance at 340 nm over a set period. The rate of decrease is proportional to the rate of NADH oxidation by Complex I.

-

Inhibitor Control: To determine the specific activity of Complex I, perform a parallel assay in the presence of rotenone. Rotenone will inhibit Complex I, and the remaining rate of NADH oxidation will be due to other enzymes.

-

Calculation of Specific Activity: Subtract the rate of NADH oxidation in the presence of rotenone from the total rate to obtain the specific activity of Complex I.

Visualizing Cellular Impact: Signaling Pathways and Experimental Workflows

To better understand the molecular mechanisms and the experimental processes involved in the study of monotetrahydrofuran acetogenins, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for screening monotetrahydrofuran acetogenins.

Caption: Downstream signaling of mono-THF acetogenins.

Conclusion

Monotetrahydrofuran acetogenins represent a promising class of natural products with potent anticancer activity. Their primary mechanism of action, the inhibition of mitochondrial Complex I, triggers a cascade of events leading to decreased energy production, cell cycle arrest, and apoptosis in cancer cells. The quantitative data presented in this guide highlight the significant cytotoxicity of these compounds against a variety of cancer cell lines. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this fascinating class of molecules. Continued research into the structure-activity relationships and downstream signaling pathways of monotetrahydrofuran acetogenins is crucial for the development of novel and effective cancer therapies.

References

- 1. Annonacin induces cell cycle-dependent growth arrest and apoptosis in estrogen receptor-α-related pathways in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Annonacin, a mono-tetrahydrofuran acetogenin, arrests cancer cells at the G1 phase and causes cytotoxicity in a Bax- and caspase-3-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New cytotoxic monotetrahydrofuran annonaceous acetogenins from Annona muricata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic mono-tetrahydrofuran ring acetogenins from leaves of Annona montana - PubMed [pubmed.ncbi.nlm.nih.gov]

Gigantetrocin: A Technical Guide to its Role as a Mitochondrial Complex I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gigantetrocin, a member of the Annonaceous acetogenin family of natural products, has garnered significant interest for its potent cytotoxic and potential antitumor activities. This technical guide delves into the core mechanism of action of this compound, focusing on its role as a powerful inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). While specific quantitative inhibitory data for this compound is limited in publicly available literature, this document consolidates the current understanding of its biological effects, drawing parallels with other well-characterized Annonaceous acetogenins. We provide an overview of its mechanism, potential downstream cellular consequences, and standardized experimental protocols relevant to its study. This guide aims to serve as a foundational resource for researchers investigating this compound and other related compounds in the context of cancer biology and drug development.

Introduction to this compound and Annonaceous Acetogenins

This compound is a C35 polyketide natural product isolated from plants of the Annonaceae family.[1][2][3][4] Structurally, it belongs to the class of Annonaceous acetogenins, which are characterized by a long aliphatic chain containing tetrahydrofuran (THF) and/or tetrahydropyran (THP) rings, and terminating in a γ-lactone.[5] This unique chemical architecture is crucial for their biological activity.

The primary molecular target of Annonaceous acetogenins, including by extension this compound, is the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase) .[5][6] By inhibiting this critical enzyme, these compounds disrupt cellular energy metabolism, leading to a cascade of events that can culminate in apoptosis and cell death. This potent bioactivity has positioned them as promising candidates for anticancer drug development.[7][8]

Mechanism of Action: Inhibition of Mitochondrial Complex I

Mitochondrial complex I is the first and largest enzyme of the respiratory chain, playing a pivotal role in cellular respiration. It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. This proton gradient is essential for the synthesis of ATP by ATP synthase.

Annonaceous acetogenins are known to be among the most potent inhibitors of complex I.[5] They are thought to bind within the ubiquinone-binding pocket of the enzyme, thereby blocking electron transfer.[6] This inhibition has profound consequences for cellular function:

-

Decreased ATP Synthesis: The disruption of the proton gradient directly impairs the activity of ATP synthase, leading to a significant reduction in cellular ATP levels.[9][10][11][12][13]

-

Reduced Oxygen Consumption: As electron flow through the respiratory chain is impeded at complex I, the overall rate of cellular oxygen consumption decreases.[14][15][16][17][18]

-

Increased Oxidative Stress: Inhibition of complex I can lead to the leakage of electrons and the generation of reactive oxygen species (ROS), contributing to cellular damage.

The following diagram illustrates the signaling pathway of mitochondrial complex I and the inhibitory action of this compound.

Caption: Mitochondrial electron transport chain and inhibition by this compound.

Quantitative Data on Annonaceous Acetogenins as Complex I Inhibitors

While specific IC50 values for this compound's inhibition of mitochondrial complex I are not readily found in the literature, data from other prominent Annonaceous acetogenins can provide a valuable benchmark for its expected potency. These compounds are known to inhibit complex I at nanomolar concentrations.[6]

| Compound | Target | IC50 (nM) | Cell Line/System |

| Bullatacin | Mitochondrial Complex I | 3.9 | Bovine Heart Mitochondria |

| Squamocin | Mitochondrial Complex I | - | Potent Inhibitor |

| Rolliniastatin-1 | Mitochondrial Complex I | - | Stronger inhibitory potency than rotenone |

| Rolliniastatin-2 (Bullatacin) | Mitochondrial Complex I | - | Stronger inhibitory potency than rotenone |

Note: The table above presents representative data for well-studied Annonaceous acetogenins. The absence of a specific value for this compound highlights a gap in the current research literature.

Experimental Protocols for Assessing Mitochondrial Complex I Inhibition

The following sections outline generalized protocols for key experiments used to characterize the inhibitory effects of compounds like this compound on mitochondrial complex I.

Mitochondrial Isolation

-

Objective: To obtain a purified and functional mitochondrial fraction from cells or tissues.

-

General Procedure:

-

Harvest cells or mince tissue in ice-cold isolation buffer.

-

Homogenize the sample using a Dounce or Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and resuspend in an appropriate assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Complex I Activity Assay (NADH:Ubiquinone Oxidoreductase Activity)

-

Objective: To directly measure the enzymatic activity of complex I.

-

Principle: The assay measures the rate of NADH oxidation, which is coupled to the reduction of a ubiquinone analog. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

-

General Procedure:

-

Isolate mitochondria as described above.

-

In a 96-well plate or cuvette, add the mitochondrial sample to an assay buffer containing a ubiquinone analog (e.g., decylubiquinone).

-

Add specific inhibitors for other complexes (e.g., antimycin A for complex III) to ensure the measured activity is specific to complex I.

-

Initiate the reaction by adding NADH.

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader or spectrophotometer.

-

To determine the effect of an inhibitor, pre-incubate the mitochondria with the compound (e.g., this compound) before adding NADH.

-

Cellular Oxygen Consumption Rate (OCR) Measurement

-

Objective: To assess the effect of an inhibitor on overall mitochondrial respiration in intact cells.

-

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the rate at which cells consume oxygen in real-time.

-

General Procedure:

-

Seed cells in a specialized microplate and allow them to adhere.

-

Replace the culture medium with a low-buffered assay medium.

-

Equilibrate the cells in a CO2-free incubator.

-

Measure the basal OCR.

-

Inject the inhibitor (e.g., this compound) and measure the change in OCR.

-

Subsequently, inject other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine various parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

The following diagram outlines a typical experimental workflow for assessing a compound's effect on mitochondrial respiration.

Caption: Experimental workflow for assessing mitochondrial inhibition.

Conclusion and Future Directions

This compound, as a member of the Annonaceous acetogenin family, is a potent inhibitor of mitochondrial complex I. This mechanism underlies its observed cytotoxicity and positions it as a compound of interest for further investigation in cancer research. While direct quantitative data for this compound remains elusive, the established potent activity of its chemical class provides a strong rationale for its continued study.

Future research should focus on:

-

Quantitative Characterization: Determining the specific IC50 value of this compound for mitochondrial complex I inhibition.

-

In Vivo Studies: Evaluating the efficacy and toxicity of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

-

Elucidation of Downstream Effects: Investigating the detailed cellular responses to this compound-induced complex I inhibition, including the roles of apoptosis, autophagy, and metabolic reprogramming.

This technical guide provides a framework for understanding and investigating this compound as a mitochondrial complex I inhibitor. The provided methodologies and conceptual diagrams are intended to facilitate further research into this promising class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. BJOC - Recent progress on the total synthesis of acetogenins from Annonaceae [beilstein-journals.org]

- 4. This compound and Gigantriocin: Two Novel Bioactive Annonaceous Acetogenins from Goniothalamus giganteus [chooser.crossref.org]

- 5. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular ATP demand creates metabolically distinct subpopulations of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carnosine inhibits ATP production in cells from malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High ATP Production Fuels Cancer Drug Resistance and Metastasis: Implications for Mitochondrial ATP Depletion Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondria as target to inhibit proliferation and induce apoptosis of cancer cells: the effects of doxycycline and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell surface oxygen consumption: a major contributor to cellular oxygen consumption in glycolytic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. On the mechanism by which vascular endothelial cells regulate their oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Growth-related changes of oxygen consumption rates of tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Role of Oxygen in Avascular Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unraveling the Cytotoxic Power of Gigantetrocin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic properties of Gigantetrocin, an Annonaceous acetogenin, against various tumor cell lines. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the available quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms to facilitate a comprehensive understanding of this compound's potential as an anti-cancer agent.

Executive Summary

This compound, a bioactive compound isolated from the plant Goniothalamus giganteus, has demonstrated significant and selective cytotoxicity against human tumor cells. As a member of the Annonaceous acetogenins family, its mechanism of action is believed to involve the inhibition of mitochondrial Complex I, leading to ATP depletion and the subsequent induction of apoptosis and cell cycle arrest. This guide presents the quantified cytotoxic efficacy of this compound and explores the molecular pathways implicated in its anti-tumor activity, offering a valuable resource for the scientific community engaged in cancer research and drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been quantified against a panel of human tumor cell lines. The following table summarizes the effective concentration (ED₅₀), equivalent to the half-maximal inhibitory concentration (IC₅₀), of Gigantecin, a closely related or identical compound, showcasing its potent activity.[1][2]

| Cell Line | Cancer Type | ED₅₀ (µg/mL) |

| A-549 | Lung Carcinoma | 2.19 x 10⁻⁷ |

| Breast Carcinoma | Breast Cancer | 4.11 x 10⁻⁹ |

| HT-29 | Colon Adenocarcinoma | 2.68 x 10⁻⁴ |

Core Mechanism of Action: A Multi-faceted Approach

The cytotoxic effects of this compound and other Annonaceous acetogenins are primarily attributed to their ability to disrupt cellular energy metabolism and activate programmed cell death pathways.

Inhibition of Mitochondrial Complex I

Annonaceous acetogenins are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition blocks the transfer of electrons from NADH to ubiquinone, thereby halting the production of ATP. The resulting energy depletion is particularly detrimental to cancer cells, which have high energy demands to sustain their rapid proliferation.

Induction of Apoptosis

The disruption of mitochondrial function by this compound is a key trigger for the intrinsic pathway of apoptosis. The inhibition of Complex I leads to the generation of reactive oxygen species (ROS) and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. This initiates a caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3) that dismantle the cell.

Cell Cycle Arrest

Studies on related Annonaceous acetogenins suggest that these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This effect is often observed at the G1 or G2/M phases and is mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Key Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, research on analogous compounds, such as Gigantol and other acetogenins, points towards the involvement of critical cancer-related pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival in many cancers. Evidence from studies on related compounds suggests that acetogenins may exert their anti-cancer effects by inhibiting this pathway, thereby suppressing tumor cell growth and enhancing apoptosis.

Apoptosis Signaling Pathway

The induction of apoptosis by this compound likely follows the intrinsic (mitochondrial) pathway. Inhibition of Complex I leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade.

Experimental Protocols

The following section details the methodologies for key experiments used to assess the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Tumor cell lines (e.g., A-549, MCF-7, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells after treatment with this compound.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect cells after treatment with this compound.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in PI staining solution.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound exhibits potent cytotoxic activity against a range of human tumor cell lines. Its mechanism of action, characteristic of Annonaceous acetogenins, involves the disruption of mitochondrial function, leading to apoptosis and cell cycle arrest. The potential involvement of key oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, further underscores its promise as a therapeutic candidate.

Future research should focus on:

-

Expanding the panel of cancer cell lines tested to determine the full spectrum of this compound's activity.

-

Elucidating the specific signaling pathways modulated by this compound in different cancer contexts.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical models.

-

Exploring synergistic combinations with existing chemotherapeutic agents to enhance anti-cancer efficacy.

This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of this compound in the fight against cancer.

References

Gigantetrocin: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantetrocin is a naturally occurring Annonaceous acetogenin, a class of polyketides known for their potent cytotoxic and antitumor activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its mechanism of action, with a focus on its impact on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, oncology, and drug discovery.

Natural Sources of this compound

This compound is primarily isolated from the stem bark of Goniothalamus giganteus, a plant belonging to the Annonaceae family.[1][2][3][4] This family of flowering plants is a rich source of diverse bioactive compounds, with acetogenins being a prominent class. Several other cytotoxic acetogenins have also been isolated from Goniothalamus giganteus, highlighting its significance as a source of potential anticancer agents.[1][2]

Extraction and Isolation of this compound

The extraction and isolation of this compound from its natural source is a multi-step process that relies on chromatographic techniques guided by bioassays. The general workflow is designed to separate this lipophilic compound from a complex mixture of plant metabolites.

General Experimental Protocol

The isolation of this compound typically follows a bioactivity-directed fractionation approach, where the cytotoxicity of different fractions is monitored throughout the separation process. The brine shrimp lethality test is a commonly used bioassay for this purpose due to its simplicity and effectiveness in detecting cytotoxic compounds.[2][5]

A general protocol for the extraction and isolation of this compound is as follows:

-

Extraction: The dried and powdered stem bark of Goniothalamus giganteus is exhaustively extracted with ethanol at room temperature. The ethanolic extract is then concentrated under reduced pressure to yield a crude extract.[2][5]

-

Solvent Partitioning: The crude ethanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves suspending the crude extract in water and sequentially partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The acetogenins, including this compound, are typically enriched in the less polar fractions.

-

Column Chromatography: The bioactive fractions obtained from solvent partitioning are further purified using a series of column chromatography techniques.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC) and bioassays.

-

Sephadex LH-20 Chromatography: Fractions enriched with this compound can be further purified on a Sephadex LH-20 column using an isocratic elution with a solvent such as methanol to remove smaller molecules and pigments.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. This step yields highly purified this compound.

Quantitative Data

While specific yield percentages for this compound from Goniothalamus giganteus are not consistently reported across the literature, the following table summarizes the types of compounds and general extraction approaches mentioned.

| Parameter | Value / Description | Reference |

| Natural Source | Stem bark of Goniothalamus giganteus | [1][2][3][4] |

| Compound Class | Annonaceous Acetogenin | [1] |

| Initial Extraction Solvent | Ethanol | [2][5] |

| Bioassay for Fractionation | Brine Shrimp Lethality Test | [2][5] |

| Primary Chromatographic Method | Silica Gel Column Chromatography | |

| Secondary Chromatographic Method | Sephadex LH-20, HPLC |

Biological Activity and Mechanism of Action

This compound, like other Annonaceous acetogenins, exhibits potent cytotoxicity against a variety of cancer cell lines. Its primary mechanism of action involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

Inhibition of Mitochondrial Complex I

Complex I is a crucial enzyme in the mitochondrial respiratory chain, responsible for oxidizing NADH and transferring electrons to ubiquinone. By inhibiting Complex I, this compound disrupts the electron flow, leading to:

-

Decreased ATP Production: The inhibition of the electron transport chain severely impairs oxidative phosphorylation, resulting in a significant reduction in cellular ATP levels.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the incomplete reduction of oxygen, resulting in the production of superoxide radicals and other reactive oxygen species. This induces oxidative stress and cellular damage.

Induction of Apoptosis

The cellular stress caused by ATP depletion and increased ROS production ultimately triggers programmed cell death, or apoptosis. The apoptotic cascade initiated by this compound is believed to involve the activation of caspases, a family of proteases that execute the apoptotic process. While the precise downstream signaling pathways specifically for this compound are not fully elucidated, the general mechanism for Complex I inhibitors suggests the involvement of the intrinsic apoptotic pathway.

Visualizations

Experimental Workflow for this compound Extraction

Caption: Experimental workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

- 1. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Goniothalamicin and annonacin: bioactive acetogenins from Goniothalamus giganteus (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gigantecin: a novel antimitotic and cytotoxic acetogenin, with nonadjacent tetrahydrofuran rings, from Goniothalamus giganteus (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Gigantetrocin A: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gigantetrocin A, a member of the Annonaceous acetogenins, exhibits significant and selective cytotoxicity against human tumor cells, making it a compound of high interest in medicinal chemistry and drug development. This document provides a detailed protocol for the total synthesis of this compound A, based on the convergent strategy developed by Shi and colleagues. The synthesis involves the preparation of a key trans-tetrahydrofuran (THF) core and a γ-lactone moiety, which are subsequently coupled via a Wittig reaction. Key transformations include a Sharpless asymmetric dihydroxylation and a cobalt-catalyzed aerobic cyclization to construct the stereochemically rich THF ring. This application note offers detailed experimental procedures, tabulated data for key intermediates, and a comprehensive workflow diagram to guide researchers in the synthesis of this potent natural product.

Introduction

Annonaceous acetogenins are a large family of polyketide natural products isolated from plants of the Annonaceae family. They are characterized by a long aliphatic chain bearing oxygenated functional groups, including hydroxyls, ketones, epoxides, and one or more tetrahydrofuran (THF) and/or tetrahydropyran (THP) rings, terminating in a γ-lactone. This compound A, isolated from Goniothalamus giganteus, has demonstrated potent cytotoxic activity, driving considerable interest in its total synthesis to enable further biological evaluation and structure-activity relationship studies.[1] The first total synthesis was reported by Shi's group in 2000, establishing a convergent route that has become a cornerstone for accessing this class of molecules.[2]

The synthetic strategy hinges on three key stages:

-

Synthesis of the trans-Tetrahydrofuran (THF) Core: A multi-step sequence starting from trans-1,4-dichloro-2-butene to construct the chiral THF ring with the correct relative and absolute stereochemistry.

-

Synthesis of the γ-Lactone Fragment: Preparation of the butenolide portion of the molecule.

-

Coupling and Final Elaboration: A Wittig reaction to connect the two main fragments, followed by final deprotection steps to yield the natural product.

Overall Synthetic Workflow

The total synthesis of this compound A is a multi-step process that can be visualized as the convergence of two major synthetic pathways, one for the THF-containing fragment and another for the lactone fragment.

Caption: Overall workflow for the total synthesis of this compound A.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on established methodologies for the key reactions in the synthesis of this compound A, as the full experimental details from the primary literature were not publicly accessible. Researchers should optimize these conditions as needed.

Part 1: Synthesis of the trans-Tetrahydrofuran (THF) Core

The construction of the stereochemically complex THF ring is a critical part of the synthesis.

Step 1a: Sharpless Asymmetric Dihydroxylation of the Dienediol Intermediate

This reaction establishes the initial stereocenters that guide the formation of the THF ring.

-